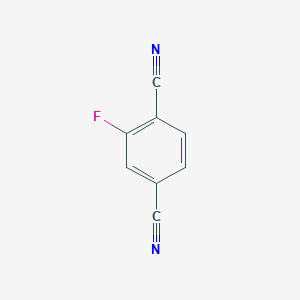

2-Fluoroterephthalonitrile

Overview

Description

2-Fluoroterephthalonitrile (2-FTN) is an organic compound belonging to the class of nitriles. It is a colorless liquid that is soluble in organic solvents and insoluble in water. 2-FTN is an important intermediate in the synthesis of a variety of useful organic compounds, including pharmaceuticals, dyes, and other organic materials. In addition, 2-FTN has been studied for its potential application as a reagent in organic chemistry, as a catalyst in industrial processes, and as a fluorescent probe in biochemical and physiological studies.

Scientific Research Applications

Fluorescence Detection and Bioimaging

Ultrathin Graphitic Carbon Nitride Nanosheets : Ultrathin graphitic carbon nitride nanosheets demonstrate significant potential in fluorescence-based detection of metal ions, like Cu(2+), offering rapid and sensitive analysis with applications in environmental monitoring and potentially in medical diagnostics (Tian et al., 2013).

Ocular Fluorometry : Ocular fluorometry, which uses fluorescence to study the eye, highlights the increasing role of fluorescence in medical diagnostics. This technique benefits from endogenous and exogenous fluorophores for various applications in ophthalmology (Docchio, 1989).

Two-Photon Fluorescence Microscopy : Two-photon fluorescence microscopy, a significant advancement in biological imaging, enables noninvasive, high-resolution study of biological specimens. This technology finds applications in deeper tissue imaging and bioimaging, with less photodamage and higher contrast compared to traditional methods (So et al., 2000).

Biomedical Applications

Two-Photon Probes for Cellular Imaging : Novel two-photon probes have been developed for visualizing intracellular metal ions, acidic vesicles, and lipid rafts in live tissues, facilitating long-term imaging with minimal interference. These probes are crucial for studying biological and chemical processes in cells and tissues (Kim & Cho, 2009).

Nanotube-Encapsulated Dyes for Bioimaging : Research on boron nitride nanotubes encapsulating organic dye molecules demonstrates their potential in creating photostable and shifted fluorescence for bioimaging. This approach reduces toxicity and enhances chemical robustness, making it valuable in medical imaging and diagnostics (Allard et al., 2020).

Environmental Applications

- Electrochemical Defluorination of Pollutants : A novel method involving the electrochemical defluorination of 2-fluoroaniline, enhanced by nitrite, shows promise in wastewater treatment. This approach results in significant removal and defluorination efficiencies, indicating potential applications in environmental remediation (Feng et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

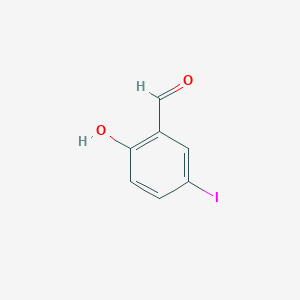

IUPAC Name |

2-fluorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULBJBXBNLVFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172388 | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-53-6 | |

| Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Fluoroterephthalonitrile a promising candidate for further anti-inflammatory drug development?

A1: Research focusing on non-acidic, non-steroidal anti-inflammatory drugs (NSAIDs) led to the evaluation of various cyanobenzenes, including this compound. In a study using a carrageenan-induced rat paw edema model, this compound demonstrated a 49% reduction in edema at a 200 mg/kg dose. This level of activity surpassed the 43.8% reduction observed with the reference drug phenylbutazone at 100 mg/kg. [, ] Importantly, this compound exhibited this efficacy while possessing an LD50 value greater than 300 mg/kg, indicating a wider therapeutic window compared to other tested compounds. This combination of potent anti-inflammatory activity and a seemingly favorable safety profile makes this compound an interesting candidate for further research and development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)